Cas no 142754-97-0 ((3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol)

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol structure
142754-97-0 structure
Nombre del producto:(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Número CAS:142754-97-0
MF:C28H48O4
Megavatios:448.678329467773
CID:207426

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol Propiedades químicas y físicas

Nombre e identificación

    • Ergost-24(28)-ene-3,5,6,19-tetrol,(3b,5a,6b)-
    • 24-Methylene-cholest-3b,5a,6b,19-tetrol
    • 24-Methylenecholestane-3b,5a,6b,19-tetrol
    • Nephalsterol A
    • (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-
    • (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
    • Renchi: 1S/C28H48O4/c1-17(2)18(3)6-7-19(4)22-8-9-23-21-14-25(31)28(32)15-20(30)10-13-27(28,16-29)24(21)11-12-26(22,23)5/h17,19-25,29-32H,3,6-16H2,1-2,4-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1
    • Clave inchi: YHXSSRWVHUDCDJ-GUNASTJBSA-N
    • Sonrisas: O[C@]12C[C@H](CC[C@]1(CO)[C@H]1CC[C@]3(C)[C@@H]([C@H](C)CCC(=C)C(C)C)CC[C@H]3[C@@H]1C[C@H]2O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 32
  • Cuenta de enlace giratorio: 6
  • Complejidad: 706
  • Superficie del Polo topológico: 80.9

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10-(Hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol Literatura relevante

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